

# An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Oxydibenzaldehyde

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## Compound of Interest

Compound Name: 4-(4-Formylphenoxy)benzaldehyde

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## Core Properties and Identification

4,4'-Oxydibenzaldehyde, also known by synonyms such as 4,4'-diformyldiphenyl ether and bis(4-formylphenyl) ether, is an aromatic organic compound.<sup>[1]</sup> Its structure features two benzaldehyde units linked by an ether group at the para positions. This arrangement imparts a specific geometry and reactivity to the molecule, making it a valuable building block in organic synthesis, particularly for polymers and macrocycles.

The fundamental identifiers and core physicochemical properties of 4,4'-oxydibenzaldehyde are summarized in the table below for quick reference.

Table 1: Core Physicochemical and Identification Data for 4,4'-Oxydibenzaldehyde

Property	Value	Reference(s)
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O <sub>3</sub>	[2]
Molecular Weight	226.23 g/mol	
CAS Number	2215-76-1	[1]
Appearance	Solid	[2]
Melting Point	63-67 °C	
InChI	1S/C14H10O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H	[2]
InChIKey	GXZZHLULZRMUQC-UHFFFAOYSA-N	[2]
SMILES	C1=CC(=CC=C1C=O)OC2=C C=C(C=C2)C=O	

## Synthesis and Purification

The synthesis of 4,4'-oxydibenzaldehyde is commonly achieved through nucleophilic aromatic substitution, specifically via Williamson ether synthesis or a related pathway. A prevalent method involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde.[3]

## Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of 4,4'-oxydibenzaldehyde based on the etherification of 4-hydroxybenzaldehyde.[3]

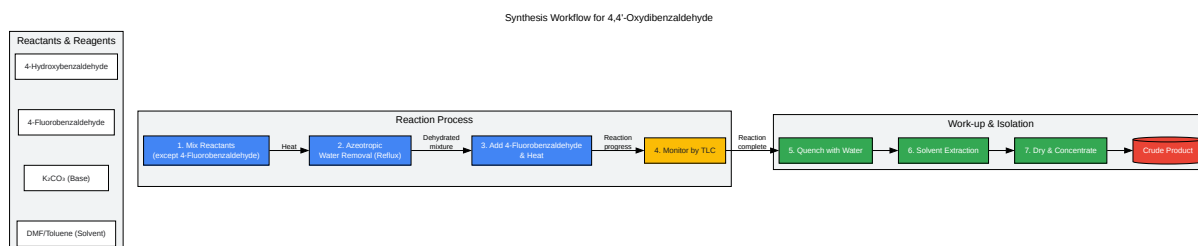
Materials:

- 4-hydroxybenzaldehyde
- 4-fluorobenzaldehyde
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous

- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Polymerization inhibitor (e.g., phenothiazine)
- Antioxidant (e.g., BHT)

Procedure:

- To a reaction vessel equipped with a reflux condenser and stirrer, add 4-hydroxybenzaldehyde, potassium carbonate, a polymerization inhibitor, an antioxidant, DMF, and toluene.[3]
- Heat the mixture to reflux (approximately 120 °C) and stir for several hours to remove water azeotropically.[3]
- After dehydration, add 4-fluorobenzaldehyde to the reaction mixture.[3]
- Continue stirring at an elevated temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
- Upon completion, cool the reaction mixture and quench with water.[4]
- Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).[4]
- Wash the combined organic layers, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure to yield the crude product.[5]



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Synthesis of 4,4'-Oxydibenzaldehyde.

## Experimental Protocol: Purification

Crude 4,4'-oxydibenzaldehyde can be purified using standard laboratory techniques such as column chromatography and recrystallization to achieve high purity.<sup>[4][6]</sup>

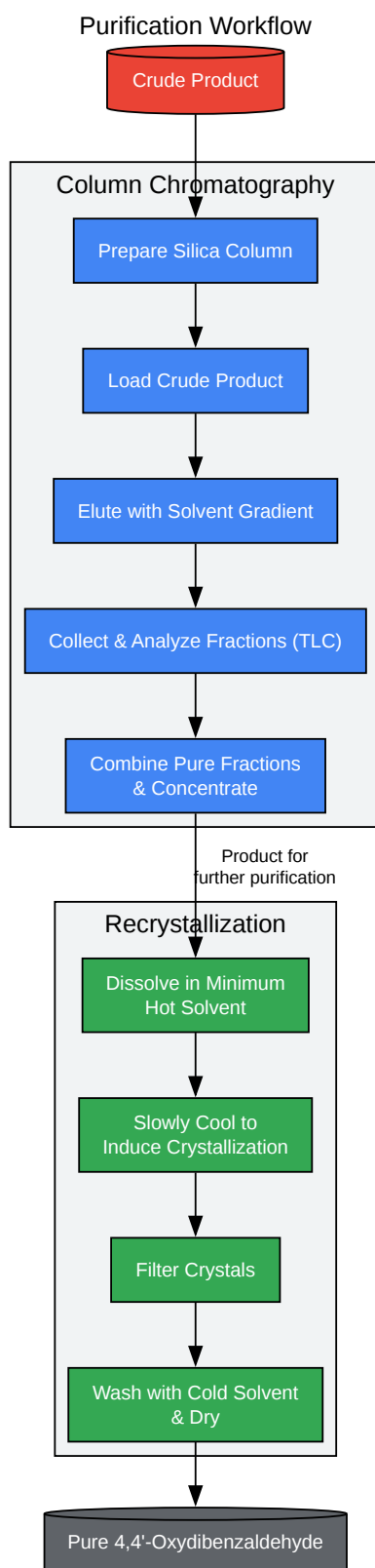
### Protocol 1: Purification by Column Chromatography

- Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).<sup>[7]</sup>
- Column Packing: Pack a chromatography column with the silica gel slurry.<sup>[7]</sup>
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.<sup>[7]</sup>

- Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate, 10:1 v/v) and gradually increase the polarity.[\[7\]](#) Collect fractions sequentially.
- Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.  
[\[7\]](#)
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.[\[7\]](#)

#### Protocol 2: Purification by Recrystallization

- Dissolution: Dissolve the crude or column-purified product in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water or toluene/hexane).[\[6\]](#)[\[8\]](#)[\[9\]](#)
- Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.[\[8\]](#)
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.[\[8\]](#)[\[10\]](#)
- Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove residual impurities.[\[8\]](#)
- Drying: Dry the purified crystals under vacuum.



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Purification of 4,4'-Oxydibenzaldehyde.

## Structural and Spectroscopic Data

### Crystal Structure

Single-crystal X-ray diffraction studies reveal that in the solid state, the two aromatic rings of 4,4'-oxydibenzaldehyde are not coplanar.<sup>[4][11]</sup> They are oriented approximately perpendicular to each other, with a reported dihedral angle of 83.79° between the benzene rings in a closely related derivative.<sup>[4]</sup> This non-planar conformation is a key structural feature. In some structures, one of the aldehyde groups has been observed to be disordered over two sites.<sup>[11]</sup>

### Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of 4,4'-oxydibenzaldehyde.

Table 2: Key Spectroscopic Data for 4,4'-Oxydibenzaldehyde and Related Structures

Technique	Feature	Expected Chemical Shift / Wavenumber	Reference(s)
<sup>1</sup> H NMR	Aldehyde proton (-CHO)	Singlet, ~δ 9.9 ppm	<sup>[12]</sup>
Aromatic protons (Ar-H)	Multiplet, ~δ 6.9-7.9 ppm	<sup>[12]</sup>	
<sup>13</sup> C NMR	Aldehyde carbon (C=O)	~δ 190-193 ppm	<sup>[13][14]</sup>
Aromatic carbons (Ar-C)	~δ 115-165 ppm	<sup>[13][14]</sup>	
FTIR	Aldehyde C=O stretch	Strong, ~1680-1700 cm <sup>-1</sup>	<sup>[15]</sup>
C-O-C ether stretch	Strong, ~1230-1250 cm <sup>-1</sup>	<sup>[16]</sup>	
Aromatic C=C stretch	~1500-1600 cm <sup>-1</sup>	<sup>[17]</sup>	

Note: Specific shifts and wavenumbers can vary based on the solvent and instrument used. The data provided are typical values for similar benzaldehyde structures.

## Solubility Profile

While specific quantitative solubility data for 4,4'-oxydibenzaldehyde is not widely published, its solubility can be inferred from its structure and data from analogous compounds like 4-hydroxybenzaldehyde. It is expected to be poorly soluble in water but soluble in common organic solvents.

Table 3: Predicted Solubility of 4,4'-Oxydibenzaldehyde

Solvent	Predicted Solubility	Rationale / Supporting Data
Water	Sparingly soluble / Insoluble	The molecule is largely non-polar. The precursor 4-hydroxybenzaldehyde is only slightly soluble in water. <a href="#">[18]</a>
Alcohols (Ethanol, Methanol)	Soluble	4-hydroxybenzaldehyde is freely soluble in ethanol. <a href="#">[18]</a>
Ethers (Diethyl ether)	Soluble	General solubility of aromatic aldehydes in ethers.
Ketones (Acetone)	Soluble	4-hydroxybenzaldehyde is soluble in acetone. <a href="#">[18]</a>
Chlorinated Solvents (DCM)	Soluble	Commonly used as an extraction solvent for this class of compounds. <a href="#">[4]</a>
Aprotic Polar Solvents (DMF)	Soluble	Often used as a solvent for its synthesis. <a href="#">[3]</a>
Hydrocarbons (Hexane, Toluene)	Slightly to Moderately Soluble	Used as eluents in chromatography, indicating some solubility. <a href="#">[7]</a>



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